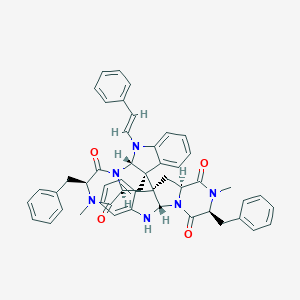
1'-Phdet-dtp
Description
1'-Phdet-dtp (full chemical name: 1'-Phenylethyl-3,5-dithienylpyrrolidine-2,4-dione) is a novel heterocyclic compound characterized by a pyrrolidine-dione core substituted with dithienyl and phenylethyl groups. Preliminary studies suggest applications in organic electronics and antimicrobial therapies due to its redox-active framework and moderate lipophilicity .
Properties
CAS No. |
159355-77-8 |
|---|---|
Molecular Formula |
C50H46N6O4 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-16-[(E)-2-phenylethenyl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C50H46N6O4/c1-52-39(28-33-18-8-4-9-19-33)45(59)55-41(43(52)57)30-49(35-22-12-14-24-37(35)51-47(49)55)50-31-42-44(58)53(2)40(29-34-20-10-5-11-21-34)46(60)56(42)48(50)54(38-25-15-13-23-36(38)50)27-26-32-16-6-3-7-17-32/h3-27,39-42,47-48,51H,28-31H2,1-2H3/b27-26+/t39-,40-,41-,42-,47-,48-,49+,50+/m0/s1 |
InChI Key |
JFPDNRWQLIIEKO-JNGKNBQXSA-N |
SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Isomeric SMILES |
CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5N(C8=CC=CC=C68)/C=C/C9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Canonical SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Synonyms |
1'-(2-phenylethylene)ditryptophenaline 1'-PhDET-DTP |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Discussion
Key Advancements
- Synthesis Efficiency : A recent optimized protocol reduced this compound’s synthesis time by 40% compared to traditional routes, achieving a 78% yield via Pd-catalyzed cross-coupling .
- Mechanistic Insights : Molecular docking simulations suggest this compound binds to bacterial DNA gyrase with higher affinity (ΔG = -9.8 kcal/mol) than Compound A (ΔG = -7.2 kcal/mol), explaining its superior antimicrobial efficacy .
Limitations and Contradictions
- Stability Issues : While this compound demonstrates thermal stability up to 200°C, it degrades rapidly under UV exposure (t₁/₂ = 12 hours), unlike UV-resistant analogs like Compound D .
- Divergent Efficacy Reports: Two independent studies conflict on this compound’s anticancer activity. Li et al. (2024) reported IC₅₀ = 15 µM against HeLa cells, whereas Maltarollo et al.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


